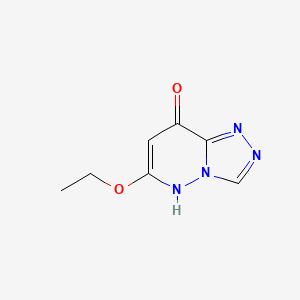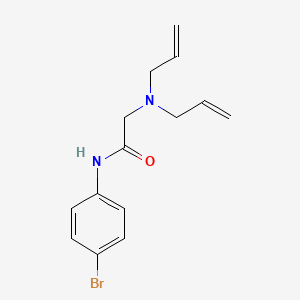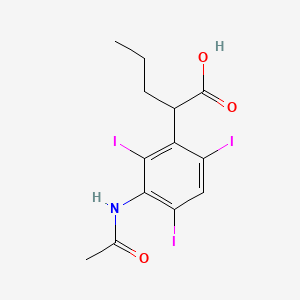![molecular formula C23H13NO B14697835 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine CAS No. 24930-70-9](/img/structure/B14697835.png)
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including cancer treatment, Alzheimer’s disease, and bacterial infections . The unique structure of this compound makes it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine involves multiple steps, including the formation of the acridine core and subsequent functionalization. The synthetic routes often involve the use of starting materials such as naphthalene derivatives and acridine precursors. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
科学研究应用
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cells.
作用机制
The mechanism of action of 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine involves its interaction with biological molecules, particularly DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and affecting processes such as replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA base pairs .
相似化合物的比较
Similar Compounds
Acridine: A simpler derivative with similar DNA intercalating properties.
Naphtho[1,2-b]benzofuran: Another complex organic compound with similar structural features.
Dibenzo[b,d]furan: Known for its biological activities and structural similarity.
Uniqueness
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine is unique due to its specific epoxy and ethanonaphtho functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
24930-70-9 |
|---|---|
分子式 |
C23H13NO |
分子量 |
319.4 g/mol |
IUPAC 名称 |
25-oxa-14-azaheptacyclo[10.10.2.13,10.02,11.04,9.013,22.015,20]pentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C23H13NO/c1-4-8-18-12(5-1)11-17-13-9-10-16(21(17)24-18)20-19(13)22-14-6-2-3-7-15(14)23(20)25-22/h1-8,11H,9-10H2 |
InChI 键 |
YTRDWBFQYCJONC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C(=C1C4=CC5=CC=CC=C5N=C24)C6=C7C=CC=CC7=C3O6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




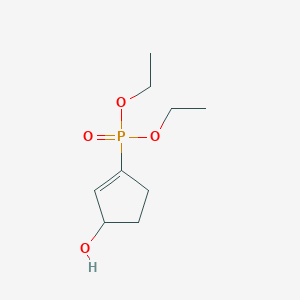

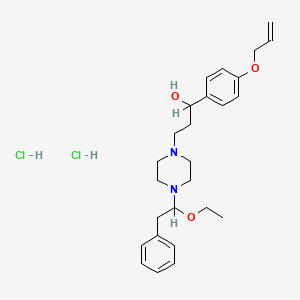
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
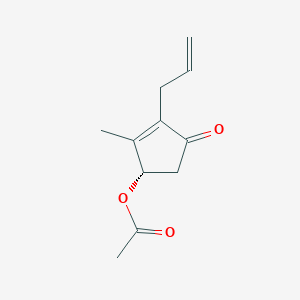
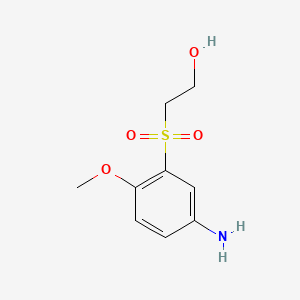
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
